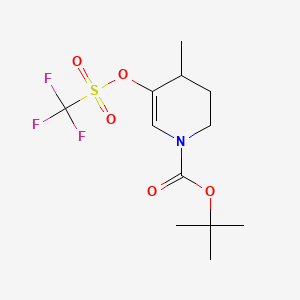
1-Boc-4-methyl-1,4,5,6-tetrahydro-3-pyridyl trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-4-methyl-1,4,5,6-tetrahydro-3-pyridyl trifluoromethanesulfonate is a chemical compound with the molecular formula C12H18F3NO5S. It is a derivative of pyridine and is commonly used in organic synthesis as a reagent or intermediate. The compound is characterized by the presence of a trifluoromethanesulfonate group, which is known for its strong electron-withdrawing properties, and a tert-butoxycarbonyl (Boc) protecting group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-4-methyl-1,4,5,6-tetrahydro-3-pyridyl trifluoromethanesulfonate typically involves the following steps:
Protection of the Pyridine Nitrogen: The pyridine nitrogen is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the pyridine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the Trifluoromethanesulfonate Group: The protected pyridine derivative is then reacted with trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base such as pyridine or triethylamine to introduce the trifluoromethanesulfonate group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-Boc-4-methyl-1,4,5,6-tetrahydro-3-pyridyl trifluoromethanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Deprotection: The Boc group can be removed using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
Major Products Formed
Nucleophilic Substitution: The major products are the substituted pyridine derivatives, where the trifluoromethanesulfonate group is replaced by the nucleophile.
Deprotection: The major product is the free amine derivative of the pyridine compound.
Aplicaciones Científicas De Investigación
1-Boc-4-methyl-1,4,5,6-tetrahydro-3-pyridyl trifluoromethanesulfonate has several applications in scientific research:
Organic Synthesis: It is used as a reagent or intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents, particularly those targeting the central nervous system.
Biological Research: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Boc-4-methyl-1,4,5,6-tetrahydro-3-pyridyl trifluoromethanesulfonate is primarily related to its role as a reagent in chemical reactions. The trifluoromethanesulfonate group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The Boc protecting group provides temporary protection to the pyridine nitrogen, allowing selective reactions to occur at other sites on the molecule.
Comparación Con Compuestos Similares
1-Boc-4-methyl-1,4,5,6-tetrahydro-3-pyridyl trifluoromethanesulfonate can be compared with other similar compounds, such as:
N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: This compound also contains a Boc protecting group and is used in similar synthetic applications.
1,2,3,4-Tetrahydro-4,6-dihydroxy-2-methyl-isoquinoline: This compound is structurally similar but contains different functional groups, leading to different reactivity and applications.
1-Methyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridine-5-carboxylic acid tert-butyl ester: This compound also contains a Boc protecting group and is used in organic synthesis.
The uniqueness of this compound lies in its combination of a trifluoromethanesulfonate group and a Boc protecting group, which provides specific reactivity and versatility in synthetic applications.
Propiedades
Fórmula molecular |
C12H18F3NO5S |
|---|---|
Peso molecular |
345.34 g/mol |
Nombre IUPAC |
tert-butyl 4-methyl-5-(trifluoromethylsulfonyloxy)-3,4-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C12H18F3NO5S/c1-8-5-6-16(10(17)20-11(2,3)4)7-9(8)21-22(18,19)12(13,14)15/h7-8H,5-6H2,1-4H3 |
Clave InChI |
ITBOHXGHMSSDGU-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(C=C1OS(=O)(=O)C(F)(F)F)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


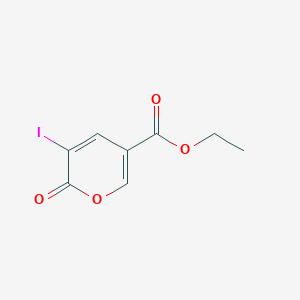
![(2-Aminoimidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B13665727.png)
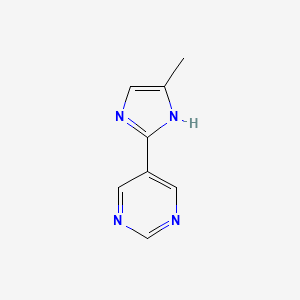
![7-Chloro-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13665733.png)
![3-Methyl-[1,2,4]triazolo[4,3-b]isoquinoline](/img/structure/B13665736.png)
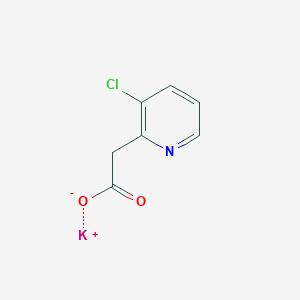
![Methyl 4,6-dibromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13665741.png)
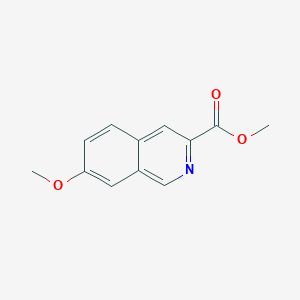
dimethylsilane](/img/structure/B13665744.png)
![5-Fluoro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13665750.png)

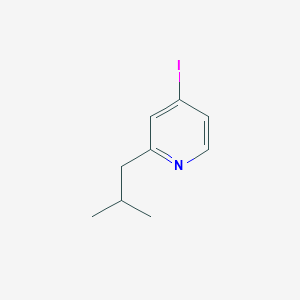

![(3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol](/img/structure/B13665786.png)
